Midesteine

Description

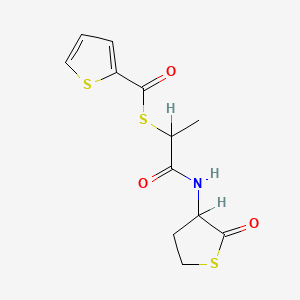

Structure

3D Structure

Properties

CAS No. |

94149-41-4 |

|---|---|

Molecular Formula |

C12H13NO3S3 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

S-[1-oxo-1-[(2-oxothiolan-3-yl)amino]propan-2-yl] thiophene-2-carbothioate |

InChI |

InChI=1S/C12H13NO3S3/c1-7(19-12(16)9-3-2-5-17-9)10(14)13-8-4-6-18-11(8)15/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |

InChI Key |

MKTVMEMIKNBVHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2-(3-thiophencarboxythio)-N-(dihydro-2(3H)-thiophenone-3-I))propionamide midesteine MR 889 MR-889 MR889 N-(S-(2-thiophenecarbonyl)-2-mercaptopropionyl)homocysteine lactone |

Origin of Product |

United States |

Foundational & Exploratory

Midesteine (MR 889): A Technical Overview of its Mechanism of Action as a Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midesteine, also known as MR 889, is a synthetic, cyclic thiolic compound investigated for its potential therapeutic role in chronic inflammatory respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.[1][2][3] It was developed as a specific inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathological breakdown of lung tissue.[4][5] Although the clinical development of Midesteine was discontinued, the study of its mechanism of action provides valuable insights into the design and function of synthetic protease inhibitors.[5] This technical guide provides an in-depth analysis of the mechanism of action of Midesteine on neutrophil elastase, compiling available quantitative data, experimental methodologies, and a visual representation of its molecular interactions.

Core Mechanism of Action

Midesteine is a reversible, slow-binding, and fully competitive inhibitor of human neutrophil elastase.[4][6] Its inhibitory action is selective for certain serine proteases. While it effectively inhibits human neutrophil elastase and porcine pancreatic elastase, it does not affect the activity of bovine pancreatic alpha-chymotrypsin, human leukocyte cathepsin G, or rabbit liver cathepsin B.[2][6]

The inhibitory mechanism of Midesteine involves a direct interaction with the active site of neutrophil elastase. At the molecular level, the proposed mechanism involves the acylation of the serine 195 (SER195) residue within the enzyme's active site by the thiophenecarbonyl moiety of the Midesteine molecule.[4] This interaction blocks the catalytic activity of the enzyme, preventing it from degrading its natural substrates, most notably elastin (B1584352) in the lung's extracellular matrix.[4]

Quantitative Data: Inhibitory Potency and Kinetics

The inhibitory activity of Midesteine against human neutrophil elastase has been characterized through kinetic studies. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Enzyme | Substrate | Conditions | Reference |

| Ki (Inhibition Constant) | 1.27 ± 0.15 µM | Human Leukocyte Elastase | Tetrapeptide Substrate | 37°C, pH 7.40 | [6] |

| 1.38 µM | Human Neutrophil Elastase | - | - | [4] | |

| kon (Association Rate Constant) | 2363 ± 15 M⁻¹s⁻¹ | Human Leukocyte Elastase | Tetrapeptide Substrate | 37°C, pH 7.40 | [6] |

| koff (Dissociation Rate Constant) | 3.01 ± 0.34 x 10⁻³ s⁻¹ | Human Leukocyte Elastase | Tetrapeptide Substrate | 37°C, pH 7.40 | [6] |

| In Vitro Inhibition Concentration | 10⁻⁵ - 10⁻⁶ M | Human Neutrophil Elastase | - | - | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of Midesteine are available in the scientific literature. Below are summaries of key experimental methodologies.

Neutrophil Elastase Inhibition Assay (In Vitro)

This assay is designed to determine the inhibitory activity of a compound on purified human neutrophil elastase.

-

Materials:

-

Purified human neutrophil elastase

-

A specific chromogenic or fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)[7]

-

Midesteine (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

A solution of human neutrophil elastase is pre-incubated with varying concentrations of Midesteine in the assay buffer for a specified period to allow for inhibitor-enzyme binding.

-

The enzymatic reaction is initiated by the addition of the chromogenic or fluorogenic substrate.

-

The change in absorbance or fluorescence is monitored over time using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the progress curve.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence of Midesteine to the rate of an uninhibited control.

-

The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Kinetic Analysis of Inhibition

To determine the kinetic parameters (Ki, kon, koff), pre-steady-state and steady-state kinetic analyses are performed.

-

Pre-steady-state kinetics: This method is used to determine the association (kon) and dissociation (koff) rate constants for slow-binding inhibitors. The reaction is monitored continuously from the moment of mixing the enzyme and inhibitor.

-

Steady-state kinetics: This method is used to determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive). The initial reaction rates are measured at different substrate and inhibitor concentrations. The data are then fitted to appropriate kinetic models (e.g., Michaelis-Menten equation).

Clinical Trial Protocol for COPD Patients

A double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the safety and efficacy of Midesteine in patients with COPD.[1][4]

-

Study Population: Patients with a diagnosis of Chronic Obstructive Pulmonary Disease.

-

Treatment Regimen:

-

Efficacy Parameters:

-

Measurement of urinary desmosine (B133005) levels.[1][4]

-

Safety Parameters: Monitoring of adverse events and standard clinical safety assessments.

Visualizations

Signaling Pathway: Midesteine Inhibition of Neutrophil Elastase

References

- 1. MR889, a neutrophil elastase inhibitor, in patients with chronic obstructive pulmonary disease: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of MR 889, a new synthetic proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. qdcxjkg.com [qdcxjkg.com]

- 5. Midesteine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Midostaurin: A Deep Dive into its Core Inhibitory Pathways

A Technical Guide for Researchers and Drug Development Professionals

Midostaurin (B1676583) is a multi-targeted kinase inhibitor that has demonstrated significant clinical efficacy in the treatment of specific hematological malignancies. This guide provides a detailed overview of its primary mechanisms of action, focusing on the inhibition of FMS-like tyrosine kinase 3 (FLT3) and KIT, key drivers in Acute Myeloid Leukemia (AML) and Systemic Mastocytosis (SM), respectively.

Quantitative Kinase Inhibition Profile

Midostaurin exhibits a broad spectrum of kinase inhibition. The following table summarizes its inhibitory activity against key targets.

| Target Kinase | IC50 (nM) | Disease Relevance | Reference |

| FLT3 (Wild-Type) | 11 | Acute Myeloid Leukemia | [1] |

| FLT3-ITD | 10 | Acute Myeloid Leukemia | [1] |

| FLT3-TKD | 10-50 | Acute Myeloid Leukemia | [2] |

| KIT (Wild-Type) | 48 | Systemic Mastocytosis | [3] |

| KIT D816V | 25-50 | Systemic Mastocytosis | [3][4] |

| SYK | 20.8 | Acute Myeloid Leukemia | [5] |

| PKCα | 22 | Broad | [1] |

| VEGFR2 | 30-100 | Angiogenesis | [6] |

| PDGFRα/β | 80-200 | Various Malignancies | [4] |

Core Inhibition Pathways

Midostaurin's therapeutic effects are primarily attributed to its inhibition of constitutively activated FLT3 and KIT receptor tyrosine kinases.

FLT3 Inhibition Pathway in Acute Myeloid Leukemia

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and are associated with a poor prognosis.[6] These mutations lead to ligand-independent dimerization and constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts.[6]

Midostaurin, a type III tyrosine kinase inhibitor, targets both wild-type and mutated FLT3.[4] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways.[1] The dual inhibition of FLT3 and SYK, a regulator of FLT3, is a key feature of midostaurin's mechanism.[2]

KIT Inhibition Pathway in Systemic Mastocytosis

Systemic mastocytosis is characterized by the abnormal proliferation and accumulation of mast cells. A primary driver of this disease is a gain-of-function mutation in the KIT gene, most commonly the D816V substitution.[4] This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, promoting mast cell growth and survival.

Midostaurin effectively inhibits both wild-type and D816V-mutated KIT.[3] Similar to its action on FLT3, midostaurin blocks the ATP-binding site of KIT, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades, including the PI3K/AKT and STAT5 pathways.[4] This leads to a reduction in mast cell proliferation and survival.[3]

Key Experimental Protocols

The following outlines a general workflow for assessing the inhibitory activity of midostaurin on target kinases.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of midostaurin against a specific kinase.

Methodology:

-

Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, midostaurin (in DMSO), assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of midostaurin. b. In a microplate, combine the recombinant kinase, substrate, and midostaurin at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature for a specified time. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production). f. Plot the percentage of kinase inhibition against the logarithm of the midostaurin concentration and fit the data to a dose-response curve to determine the IC50.

Cellular Proliferation Assay

Objective: To assess the effect of midostaurin on the proliferation of cancer cell lines harboring specific kinase mutations.

Methodology:

-

Cell Lines: Utilize cell lines with known driver mutations (e.g., MV4-11 for FLT3-ITD, HMC-1.2 for KIT D816V).

-

Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of midostaurin concentrations. c. Incubate for a defined period (e.g., 72 hours). d. Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®). e. Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

Clinical Significance

The targeted inhibition of FLT3 and KIT by midostaurin has translated into significant clinical benefits.

Midostaurin in FLT3-Mutated AML

In the pivotal RATIFY clinical trial, the addition of midostaurin to standard chemotherapy in patients with newly diagnosed FLT3-mutated AML resulted in a significant improvement in overall survival compared to chemotherapy alone.[7][8] The median overall survival was 74.7 months in the midostaurin group versus 25.6 months in the placebo group.[8]

Midostaurin in Advanced Systemic Mastocytosis

For patients with advanced systemic mastocytosis, midostaurin monotherapy has demonstrated an overall response rate of 60%.[9] This includes major responses characterized by the complete resolution of at least one C-finding (organ damage).[9] The treatment has also been shown to improve mediator-related symptoms and quality of life.[3]

Conclusion

Midostaurin's efficacy is rooted in its potent inhibition of key oncogenic drivers, FLT3 and KIT. A thorough understanding of these inhibition pathways is crucial for the continued development of targeted therapies and for optimizing treatment strategies for patients with AML and systemic mastocytosis. Further research into potential resistance mechanisms and combination therapies will continue to refine the clinical application of this important therapeutic agent.

References

- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]

- 3. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 7. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adding Midostaurin to Chemotherapy in AML With FLT3 Mutation - The ASCO Post [ascopost.com]

- 9. onclive.com [onclive.com]

Midesteine: A Technical Overview of a Discontinued Proteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Midesteine (MR 889) is a synthetic, small-molecule proteinase inhibitor that was investigated for its therapeutic potential in chronic obstructive pulmonary disease (COPD) and chronic bronchitis.[1][2] As an inhibitor of human neutrophil elastase, Midesteine targets a key enzyme implicated in the pathological breakdown of lung tissue characteristic of these respiratory diseases.[1][2][3] Despite showing some promise in preclinical and early clinical assessments, its development was ultimately discontinued (B1498344).[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for Midesteine.

Chemical Structure and Physicochemical Properties

Midesteine is characterized by a core thiazolidinone ring structure. The definitive chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(acetylamino)-3-sulfanylpropanoic acid S-ester with 2-thiophenecarbothioic acid | Inferred from structure |

| Synonyms | MR 889 | [1][2] |

| CAS Number | 94149-41-4 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₃S₃ | [1][2] |

| Molecular Weight | 315.43 g/mol | [2] |

| SMILES | O=C(SC(C(NC1C(SCC1)=O)=O)C)C2=CC=CS2 | [2] |

Mechanism of Action: Inhibition of Neutrophil Elastase

The primary mechanism of action of Midesteine is the inhibition of proteinases, with a notable activity against human neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released by neutrophils during inflammation. In the context of COPD, chronic inflammation leads to an overabundance of this enzyme in the lungs. Unchecked, neutrophil elastase degrades elastin, a critical component of the lung's extracellular matrix responsible for its elasticity. This degradation impairs lung function and contributes to the progressive and irreversible airway limitation characteristic of COPD.[1][3] Midesteine was designed to counteract this destructive process by directly inhibiting neutrophil elastase activity.

Synthesis

Experimental Data and Protocols

While comprehensive preclinical data is scarce, information from a clinical trial provides insight into the experimental evaluation of Midesteine in a clinical setting.

Clinical Trial Protocol

A double-blind, randomized, placebo-controlled clinical trial was conducted to assess the safety and efficacy of Midesteine (referred to as MR889) in patients with Chronic Obstructive Pulmonary Disease (COPD).[1]

-

Patient Population: 60 patients with COPD were enrolled and divided into two groups of 30.

-

Treatment Regimen:

-

Efficacy Parameters: The study evaluated the levels of plasma elastin-derived peptides and urinary desmosine (B133005) as biochemical markers of lung tissue degradation.[1]

Clinical Trial Results

The clinical trial concluded that oral administration of Midesteine at 500 mg twice daily for four weeks was well-tolerated by patients with COPD.[1] However, the study did not find statistically significant differences in the levels of plasma elastin-derived peptides or urinary desmosine between the treatment and placebo groups for the overall patient population.[1]

Interestingly, a post-hoc analysis of a subset of treated patients with a shorter disease duration revealed a significant reduction in urinary desmosine levels compared to their pretreatment values (p = 0.004).[1] This finding suggested that Midesteine might have a greater potential for efficacy in the earlier stages of COPD, though further studies to confirm this were not pursued.[1]

Conclusion

Midesteine is a discontinued proteinase inhibitor that showed a good safety profile in clinical trials. Its mechanism of action, the inhibition of neutrophil elastase, remains a valid therapeutic target for diseases like COPD. While the overall efficacy results in a broad COPD population were not significant, the observation of a potential effect in patients with shorter disease duration provides a point of consideration for future drug development efforts targeting this pathway. The lack of publicly available detailed synthesis and preclinical data limits a full retrospective analysis of this compound.

References

Midesteine (MR-889): A Technical Overview of a Leukocyte Elastase Inhibitor

Disclaimer: Despite extensive searches, the original patent information for Midesteine (MR-889) could not be definitively located. The following technical guide is a comprehensive summary of the available scientific literature, including preclinical data and clinical trial findings, to provide an in-depth understanding of this compound for researchers, scientists, and drug development professionals.

Core Compound Information

Midesteine, also known as MR-889, is a synthetic, cyclic thiolic compound developed by Medea Research. It was investigated as a potent inhibitor of human leukocyte elastase (HLE), also known as neutrophil elastase (ELA2), a key enzyme implicated in the pathology of chronic obstructive pulmonary disease (COPD). Although it showed promise in preclinical and early clinical studies, its development was ultimately discontinued.

Chemical Information:

| Property | Value |

| Compound Name | Midesteine |

| Alias | MR-889 |

| Chemical Class | Cyclic thiolic compound |

| Mechanism of Action | Leukocyte Elastase (ELA2) Inhibitor |

| Developer | Medea Research |

| Development Status | Discontinued |

Preclinical Data: Inhibitory Activity

Midesteine demonstrated potent inhibitory activity against human leukocyte elastase and other related proteases in preclinical in vitro studies. The following table summarizes its inhibitory constants (Ki).

| Enzyme | Inhibitory Constant (Ki) |

| Human Leukocyte Elastase (HLE) | Data not available in accessible literature |

| Porcine Pancreatic Elastase | Data not available in accessible literature |

| Bovine Chymotrypsin | Data not available in accessible literature |

Note: While literature describes Midesteine as a potent inhibitor, specific Ki values were not found in the publicly available research.

Clinical Trial Data: A Study in COPD Patients

A significant source of information on Midesteine comes from a double-blind, randomized, placebo-controlled clinical trial conducted in patients with Chronic Obstructive Pulmonary Disease (COPD).

Quantitative Results

The primary efficacy endpoints of the study were the levels of plasma elastin-derived peptides and urinary desmosine (B133005), which are biomarkers of elastin (B1584352) degradation and, consequently, lung destruction.

| Parameter | Treatment Group (Midesteine) | Placebo Group | p-value |

| Number of Subjects | 30 | 30 | N/A |

| Pre-treatment Plasma Elastin Peptides (ng/mL) | Mean ± SD not specified | Mean ± SD not specified | > 0.05 |

| Post-treatment Plasma Elastin Peptides (ng/mL) | Mean ± SD not specified | Mean ± SD not specified | > 0.05 |

| Pre-treatment Urinary Desmosine (ng/mg creatinine) | Mean ± SD not specified | Mean ± SD not specified | > 0.05 |

| Post-treatment Urinary Desmosine (ng/mg creatinine) | Mean ± SD not specified | Mean ± SD not specified | > 0.05 |

| Change in Urinary Desmosine (subset of patients with short disease duration) | Statistically significant reduction | No significant change | 0.004 |

Data extracted from a 1996 publication in the European Respiratory Journal.

The study concluded that while Midesteine was well-tolerated, it did not significantly modify the biochemical markers of lung destruction in the overall COPD patient group. However, a noteworthy finding was a statistically significant reduction in urinary desmosine levels in a subset of patients with a shorter duration of the disease.

Experimental Protocol: Clinical Trial

The following provides a detailed methodology for the key clinical trial investigating Midesteine in COPD patients.

Study Design: A double-blind, randomized, placebo-controlled clinical trial.

Patient Population:

-

60 patients with a clinical diagnosis of Chronic Obstructive Pulmonary Disease (COPD).

-

Inclusion criteria typically include specific spirometric measures (e.g., FEV1/FVC ratio) and a history of smoking.

-

Exclusion criteria would likely include recent exacerbations, use of other investigational drugs, and significant comorbidities.

Treatment Regimen:

-

Treatment Group (n=30): Oral administration of Midesteine at a dose of 500 mg twice daily (b.i.d.).

-

Control Group (n=30): Oral administration of a matching placebo twice daily (b.i.d.).

-

Duration of Treatment: 4 weeks.

Efficacy Assessments:

-

Primary Endpoints:

-

Plasma levels of elastin-derived peptides.

-

Urinary levels of desmosine.

-

-

Sample Collection: Blood and urine samples were collected at baseline (pre-treatment) and at the end of the 4-week treatment period (post-treatment).

-

Analytical Methods:

-

Plasma elastin-derived peptides were likely quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Urinary desmosine levels were measured, likely by high-performance liquid chromatography (HPLC) or radioimmunoassay (RIA), and normalized to urinary creatinine (B1669602) concentrations to account for variations in urine dilution.

-

Safety Assessments:

-

Monitoring of adverse events through patient reporting and clinical observation.

-

Standard laboratory safety tests (hematology, blood chemistry).

Signaling Pathways and Experimental Workflows

Leukocyte Elastase Signaling Pathway

Human leukocyte elastase, released by neutrophils during inflammation, can damage the lung parenchyma by degrading extracellular matrix proteins, primarily elastin. It can also induce apoptosis in epithelial cells through complex signaling cascades. The diagram below illustrates a simplified model of this pathway.

Caption: Simplified signaling pathway of Human Leukocyte Elastase (HLE) and the inhibitory action of Midesteine.

Experimental Workflow of the Midesteine Clinical Trial

The following diagram outlines the workflow of the double-blind, randomized, placebo-controlled clinical trial for Midesteine in COPD patients.

Caption: Experimental workflow of the Midesteine (MR-889) clinical trial in COPD patients.

Conclusion

Midesteine (MR-889) represents an early effort to target the underlying destructive processes in chronic obstructive pulmonary disease by inhibiting human leukocyte elastase. While the drug was found to be safe and well-tolerated in a 4-week clinical trial, it did not demonstrate a significant effect on the biochemical markers of elastin degradation in the broader study population. The observed significant effect in a subset of patients with shorter disease duration suggests that the timing of intervention with elastase inhibitors may be a critical factor for therapeutic success. Although the development of Midesteine was discontinued, the data gathered from its investigation contribute to the broader understanding of the role of elastase in COPD and inform the ongoing development of novel therapies for this debilitating disease.

Preclinical Data on Midesteine for Chronic Obstructive Pulmonary Disease: A Review of Available Information

A comprehensive review of publicly available scientific literature and drug development databases reveals a notable absence of preclinical data for Midesteine in the context of Chronic Obstructive Pulmonary Disease (COPD). Midesteine was investigated as a potential therapeutic for respiratory diseases, with its primary mechanism of action as a leukocyte elastase inhibitor.[1][2] However, the development of this compound has been discontinued (B1498344), and detailed preclinical findings, including quantitative data and experimental protocols, have not been published in accessible literature.

This document aims to provide a clear understanding of the intended therapeutic rationale for Midesteine in COPD, while also addressing the confusion with a similarly named investigational drug, AST-120, and to clarify why the requested in-depth technical guide with extensive data and visualizations cannot be constructed.

Midesteine: A Leukocyte Elastase Inhibitor for Respiratory Diseases

Midesteine was designed to target neutrophil elastase (ELA2), a key enzyme implicated in the pathophysiology of COPD.[1][2] In COPD, an imbalance between proteases, such as neutrophil elastase, and their endogenous inhibitors leads to the breakdown of lung tissue, chronic inflammation, and mucus hypersecretion.[1][2]

Mechanism of Action:

The therapeutic hypothesis for Midesteine was centered on the "protease-antiprotease imbalance" theory of COPD. By inhibiting neutrophil elastase, Midesteine was expected to:

-

Reduce Extracellular Matrix Degradation: Prevent the breakdown of elastin (B1584352) and other structural proteins in the lung parenchyma, thereby slowing the progression of emphysema.

-

Decrease Inflammation: Neutrophil elastase can amplify inflammatory responses by cleaving and activating various cytokines and chemokines. Its inhibition would be expected to dampen this pro-inflammatory cascade.

-

Alleviate Mucus Hypersecretion: Inhibit the stimulation of mucus production by submucosal glands, a hallmark of chronic bronchitis in COPD.

A diagram illustrating this proposed signaling pathway is provided below.

Distinction from AST-120

It is important to distinguish Midesteine from AST-120, an oral spherical carbon adsorbent. While the names may appear similar, they are distinct compounds with different mechanisms of action and therapeutic targets. Extensive preclinical and clinical research on AST-120 has focused on its efficacy in slowing the progression of Chronic Kidney Disease (CKD) .[3][4][5][6][7][8][9]

The primary mechanism of AST-120 is the adsorption of uremic toxins, such as indoxyl sulfate, in the gastrointestinal tract, thereby reducing their systemic levels.[3][7][8] There is no evidence in the scientific literature to suggest that AST-120 has been investigated for the treatment of COPD.

Conclusion

Due to the discontinued development of Midesteine and the resulting lack of publicly available preclinical data, it is not possible to provide the in-depth technical guide, including data tables and detailed experimental protocols, as requested. The information that is available points to its intended use as a neutrophil elastase inhibitor for respiratory diseases like COPD. For researchers and professionals in drug development, the exploration of neutrophil elastase inhibitors remains a valid and ongoing area of investigation for COPD therapeutics. However, any further inquiries into the specifics of Midesteine's preclinical development would likely require direct communication with the original developing company, Medea Research.

References

- 1. Midesteine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Midesteine - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 3. The Ability of AST-120 to Lower the Serum Indoxyl Sulfate Level Improves Renal Outcomes and the Lipid Profile in Diabetic and Nondiabetic Animal Models of Chronic Kidney Disease: A Meta-Analysis | MDPI [mdpi.com]

- 4. Frontiers | Efficacy of AST-120 for Patients With Chronic Kidney Disease: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 5. Long-term effects of AST-120 on the progression and prognosis of pre-dialysis chronic kidney disease: a 5-year retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. AST-120 for the management of progression of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review of the efficacy of AST-120 (KREMEZIN®) on renal function in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of AST-120 in Chronic Kidney Disease Treatment: Still a Controversy? - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Midesteine Against Neutrophil Elastase (ELA2): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (ELA2), also known as human leukocyte elastase (HLE), is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, ELA2 is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens.[2] However, excessive or unregulated ELA2 activity can lead to the degradation of extracellular matrix components, such as elastin, contributing to the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[3] Midesteine (also known as MR 889) is a synthetic, reversible, slow-binding, and competitive inhibitor of neutrophil elastase.[4] This document provides a technical guide on the in vitro activity of Midesteine against ELA2, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Data Summary

The in vitro inhibitory activity of Midesteine against human neutrophil elastase (ELA2) has been characterized by determining its kinetic parameters. The following table summarizes the key quantitative data from pre-steady-state and steady-state kinetic analyses.

| Parameter | Value | Method | Reference |

| Inhibition Constant (Ki) | 1.38 µM | Steady-State Kinetics | [4] |

| Inhibition Equilibrium Constant (Ki) | 1.27 ± 0.15 µM | Pre-Steady-State Kinetics (calculated as koff/kon) | [4] |

| Association Rate Constant (kon) | 2363 ± 15 M-1s-1 | Pre-Steady-State Kinetics | [4] |

| Dissociation Rate Constant (koff) | 3.01 ± 0.34 x 10-3 s-1 | Pre-Steady-State Kinetics | [4] |

Experimental Protocols

Determination of a Neutrophil Elastase (ELA2) Inhibition Constant (Ki)

This protocol outlines a representative method for determining the inhibition constant (Ki) of a compound against human neutrophil elastase (ELA2) using a chromogenic or fluorogenic substrate.

1. Materials and Reagents:

-

Human Neutrophil Elastase (purified)

-

Test Inhibitor (e.g., Midesteine)

-

Chromogenic or Fluorogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide or MeOSuc-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.0)

-

Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate (black or clear, depending on the substrate)

-

Microplate reader capable of measuring absorbance or fluorescence

-

Soybean Trypsin Inhibitor (to stop the reaction)

2. Experimental Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

Create a series of dilutions of the test inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

Prepare a working solution of human neutrophil elastase in the assay buffer.

-

Prepare a working solution of the substrate in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add a fixed volume of the assay buffer.

-

Add a small volume of the various concentrations of the test inhibitor to the appropriate wells. Include a control group with no inhibitor.

-

Add a fixed amount of the human neutrophil elastase solution to each well and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals (e.g., every 30-60 seconds) for a set duration.

-

The reaction can be stopped by adding a solution of soybean trypsin inhibitor.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the progress curves (absorbance/fluorescence vs. time).

-

Plot the reaction velocity against the substrate concentration for experiments conducted with and without the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Visualizations

Signaling Pathways Involving Neutrophil Elastase (ELA2)

Neutrophil elastase, upon its release, can trigger various signaling cascades in surrounding cells, contributing to inflammation and cellular responses. The following diagram illustrates a simplified signaling pathway initiated by ELA2 in airway epithelial cells.

Caption: ELA2-mediated signaling leading to MUC1 gene transcription.

Experimental Workflow for ELA2 Inhibition Assay

The following diagram outlines the general workflow for an in vitro assay to determine the inhibitory activity of a compound against ELA2.

Caption: General workflow for an ELA2 in vitro inhibition assay.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Kinetics of the inhibition of leukocyte elastase by the bronchial inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Midesteine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Midesteine, also known as MR889, is a synthetic, cyclic thiolic compound investigated for its therapeutic potential in diseases characterized by excessive elastolytic activity, primarily chronic obstructive pulmonary disease (COPD) and emphysema. As a selective inhibitor of human neutrophil elastase (HNE), Midesteine was developed to counteract the destructive effects of this enzyme on lung tissue. Despite showing promise in early clinical development, its progression was ultimately discontinued. This guide provides a comprehensive technical summary of the available pharmacokinetic and pharmacodynamic data on Midesteine.

Pharmacodynamics

The primary pharmacodynamic effect of Midesteine is the inhibition of human neutrophil elastase, a serine protease implicated in the degradation of elastin (B1584352) and other extracellular matrix components in the lungs.

Mechanism of Action

Midesteine is a reversible, slow-binding, and fully competitive inhibitor of neutrophil elastase.[1] Its inhibitory mechanism involves the formation of a stable acyl-enzyme complex with the serine residue (Ser195) in the active site of the elastase enzyme.[2] This interaction effectively blocks the enzyme's catalytic activity. Upon reaction with elastase, it has been suggested that Midesteine generates new free thiol groups, which may contribute to modifying the rheological properties of mucus.[3]

Potency and Selectivity

Midesteine exhibits specific activity towards neutrophil elastase. The inhibitory constant (Ki) for human neutrophil elastase has been determined to be 1.38 µM.[1] Studies have shown that Midesteine also inhibits porcine pancreatic elastase. However, it does not significantly affect the activity of other serine proteases such as bovine pancreatic α-chymotrypsin, human leukocyte cathepsin G, or rabbit liver cathepsin B.[1]

In Vivo Pharmacodynamic Effects

In a clinical trial involving patients with COPD, the oral administration of Midesteine (500 mg twice daily) for four weeks led to a significant post-treatment reduction in the urinary levels of desmosine (B133005) in a subset of patients with a shorter duration of the disease.[4] Desmosine is an amino acid unique to mature elastin, and its presence in urine is a biomarker of elastin degradation.[4] Plasma levels of elastin-derived peptides were also evaluated as a pharmacodynamic marker.[4]

Pharmacokinetics

Detailed pharmacokinetic data for Midesteine, including parameters such as absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. This is likely due to the discontinuation of its clinical development.

Administration

In clinical trials, Midesteine was administered orally.[4]

Quantitative Pharmacodynamic Data

| Parameter | Value | Target Enzyme | Reference |

| Ki | 1.38 µM | Human Neutrophil Elastase | [1] |

| Clinical Dose | 500 mg b.i.d. | - | [4] |

Key Experimental Protocols

Neutrophil Elastase Inhibition Assay

Objective: To determine the inhibitory activity of Midesteine against human neutrophil elastase.

Methodology: A common method involves a fluorometric assay.

-

Reagents and Materials: Human neutrophil elastase, a specific fluorogenic substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110), assay buffer, test compound (Midesteine), and a control inhibitor.

-

Procedure:

-

The neutrophil elastase enzyme is pre-incubated with varying concentrations of Midesteine for a defined period at a controlled temperature (e.g., 37°C).

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm).

-

The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of Midesteine. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Measurement of Urinary Desmosine

Objective: To quantify the levels of desmosine in urine as a biomarker of elastin degradation.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.

-

Sample Preparation:

-

Urine samples are collected over a 24-hour period.

-

An internal standard (e.g., isotopically labeled desmosine) is added to the urine samples.

-

The samples undergo acid hydrolysis to liberate desmosine from peptides.

-

Solid-phase extraction is used to clean up the sample and concentrate the analyte.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) system for separation.

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify desmosine and the internal standard based on their unique precursor-to-product ion transitions.

-

-

Data Analysis: The concentration of desmosine in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Results are typically normalized to creatinine (B1669602) excretion.

Signaling Pathway

The primary mechanism of Midesteine does not involve the modulation of a complex signaling pathway but rather the direct inhibition of a key effector enzyme, neutrophil elastase. The pathological consequence of unchecked neutrophil elastase activity is the degradation of lung elastin, leading to emphysema.

Conclusion

Midesteine is a specific inhibitor of human neutrophil elastase that showed potential as a therapeutic agent for COPD by reducing elastin degradation. While its pharmacodynamic profile is reasonably well-characterized, a comprehensive understanding of its pharmacokinetic properties in humans remains elusive due to the cessation of its clinical development. The available data and experimental protocols provide a valuable foundation for researchers in the field of protease inhibitors and drug development for respiratory diseases.

References

- 1. The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of MR889, a cyclic thiolic neutrophil elastase inhibitor, on rheologic properties of mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MR889, a neutrophil elastase inhibitor, in patients with chronic obstructive pulmonary disease: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Midesteine: A Discontinued Leukocyte Elastase Inhibitor

An In-depth Technical Guide on the Discovery and Initial Development of Midesteine (MR 889)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midesteine (also known as MR 889) is a synthetic, cyclic thiolic proteinase inhibitor developed by Medea Research. It was investigated as a potential therapeutic agent for chronic obstructive pulmonary disease (COPD) and chronic bronchitis due to its inhibitory activity against human neutrophil elastase (ELA2), a key enzyme implicated in the pathogenesis of these inflammatory lung diseases. Despite demonstrating a favorable safety profile in early clinical trials, the development of Midesteine was ultimately discontinued (B1498344) due to limited efficacy. This technical guide provides a comprehensive overview of the discovery and initial development of Midesteine, summarizing the available data on its mechanism of action, inhibitory activity, and early clinical evaluation.

Introduction

Chronic obstructive pulmonary disease (COPD) is a progressive and debilitating inflammatory lung disease characterized by airflow limitation.[1] A central hypothesis in the pathophysiology of COPD is the protease-antiprotease imbalance, where an excess of proteolytic enzymes, particularly neutrophil elastase, overwhelms the endogenous antiprotease defenses, leading to the destruction of lung parenchyma.[1] Human neutrophil elastase (leukocyte elastase, ELA2) is a serine protease that degrades elastin (B1584352), a critical component of the extracellular matrix in the lungs. Unchecked elastolytic activity contributes to the loss of lung elasticity and the development of emphysema, a hallmark of COPD.

This understanding spurred the development of neutrophil elastase inhibitors as a therapeutic strategy for COPD. Midesteine (MR 889) emerged as one such candidate, a synthetic inhibitor designed to target and neutralize the enzymatic activity of neutrophil elastase.

Discovery and Initial Characterization

Midesteine was identified as a potent inhibitor of several serine proteases. Initial in vitro studies demonstrated its ability to inhibit human neutrophil elastase, as well as porcine pancreatic elastase and bovine chymotrypsin.

Data Presentation: Inhibitory Activity

While precise IC50 values are not publicly available, initial research indicated that Midesteine effectively inhibits its target enzymes at concentrations in the micromolar range. The primary publication on its discovery notes inhibitory activity at concentrations of 10⁻⁵ to 10⁻⁶ M.

Table 1: Summary of Midesteine's Inhibitory Profile

| Target Enzyme | Species | Reported Inhibitory Concentration |

| Neutrophil Elastase | Human | 10⁻⁵ - 10⁻⁶ M |

| Pancreatic Elastase | Porcine | 10⁻⁵ - 10⁻⁶ M |

| Chymotrypsin | Bovine | 10⁻⁵ - 10⁻⁶ M |

Note: Specific IC50 values are not available in the public domain.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for Midesteine in animal models (e.g., Cmax, Tmax, AUC, half-life) are not publicly available. This information was likely generated during its early development by Medea Research but was not published in peer-reviewed literature.

Mechanism of Action

Midesteine is a synthetic cyclic thiolic compound that acts as an inhibitor of leukocyte elastase (ELA2). The proposed mechanism of action involves the interaction of its thiol group with the active site of the elastase enzyme, thereby preventing the breakdown of elastin and other extracellular matrix proteins.

Signaling Pathway

The pathological cascade in COPD involves the recruitment of neutrophils to the lungs, which then release elastase. This enzyme degrades the extracellular matrix, leading to tissue damage and perpetuating the inflammatory response. Midesteine was designed to interrupt this cycle by directly inhibiting elastase activity.

Caption: Midesteine's mechanism of action in the ELA2 pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of Midesteine and the specific assays used for its characterization are not publicly available. However, a general protocol for a neutrophil elastase inhibition assay, similar to what would have been used to evaluate Midesteine, is described below.

Neutrophil Elastase Inhibition Assay (General Protocol)

This fluorometric assay is used to screen for inhibitors of neutrophil elastase.

Materials:

-

Human Neutrophil Elastase enzyme

-

Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (Midesteine)

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound (Midesteine) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to achieve a range of desired concentrations.

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the human neutrophil elastase enzyme to all wells except the negative control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Caption: General workflow for a neutrophil elastase inhibition assay.

Clinical Development and Discontinuation

A double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the safety and efficacy of Midesteine in patients with COPD.

Clinical Trial Design

-

Study Population: Patients with stable COPD.

-

Treatment Group: Oral administration of Midesteine (500 mg, twice daily) for 4 weeks.

-

Control Group: Placebo administered on the same schedule.

-

Primary Endpoints: Safety and tolerability.

-

Secondary Endpoints: Biochemical markers of lung destruction (e.g., plasma elastin-derived peptides, urinary desmosine).

Results and Conclusion

The clinical trial demonstrated that Midesteine was well-tolerated by COPD patients. However, the study failed to show a statistically significant reduction in the biochemical markers of lung destruction in the overall treatment group compared to placebo. A subgroup analysis suggested a potential effect in patients with a shorter duration of the disease, but this was not sufficient to warrant further development.

Table 2: Summary of Midesteine Clinical Trial Outcome

| Parameter | Result |

| Safety | Good safety and tolerability profile. |

| Efficacy (Overall) | No significant change in biochemical markers of lung destruction. |

| Efficacy (Subgroup) | A post-treatment reduction in urinary desmosine (B133005) was observed in patients with a shorter disease duration. |

| Development Status | Discontinued. |

Conclusion

Midesteine (MR 889) represents an early effort to target neutrophil elastase for the treatment of COPD. While the compound was successfully identified and demonstrated in vitro inhibitory activity, it ultimately failed to show significant efficacy in a clinical setting, leading to the discontinuation of its development. The story of Midesteine underscores the challenges in translating in vitro potency to clinical benefit in complex inflammatory diseases like COPD. Despite its discontinuation, the research into Midesteine and other elastase inhibitors has contributed to a greater understanding of the role of proteases in lung disease and continues to inform the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to the Specificity of Molidustat

To Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the specificity of molidustat (B612033), a novel therapeutic agent. Initial inquiries regarding its interaction with leukocyte elastase have been investigated; however, a comprehensive review of the scientific literature reveals no direct evidence of such a relationship. Therefore, this document will focus on the well-established primary mechanism of action of molidustat and its known specificity profile as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor.

Molidustat is an orally administered drug developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3][4] Its therapeutic effect is derived from its ability to inhibit HIF-PH enzymes, which play a crucial role in the cellular response to oxygen levels.[4]

Core Mechanism of Action: HIF-PH Inhibition

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their degradation.[4][5][6] Molidustat, by inhibiting HIF-PH, prevents this degradation, allowing HIF-α to accumulate and translocate to the nucleus.[4][7] There, it dimerizes with HIF-β and activates the transcription of various genes, most notably erythropoietin (EPO).[4][8] This increase in endogenous EPO production stimulates erythropoiesis, thereby addressing anemia.[4][9]

This mechanism offers an alternative to traditional treatments with erythropoiesis-stimulating agents (ESAs).[4] Clinical studies have shown that molidustat is effective in both correcting and maintaining hemoglobin levels in patients with renal anemia.[1][2]

Specificity and Off-Target Effects

The specificity of any drug is a critical aspect of its safety and efficacy profile. For HIF-PH inhibitors like molidustat, there are concerns about potential off-target effects due to the broad range of biological processes regulated by HIFs.[5][6][10] These processes include angiogenesis, metabolism, and cell survival.[6]

While specific quantitative data on molidustat's direct interaction with a wide panel of enzymes, including leukocyte elastase, is not extensively available in the public domain, the focus of research has been on its selectivity for the intended HIF-PH targets. The pleiotropic effects of HIF stabilization are a subject of ongoing research to ensure the long-term safety of this class of drugs.[6]

Quantitative Data from Clinical Trials

The efficacy and safety of molidustat have been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Molidustat in Anemia of CKD (Non-Dialysis Patients)

| Study | Patient Population | Treatment Arms | Baseline Hemoglobin (g/dL) | Mean Hemoglobin during Evaluation (g/dL) | Key Outcome |

| MIYABI ND-C[1][2] | ESA-Naive | Molidustat | 9.84 | 11.28 | Non-inferior to darbepoetin alfa |

| Darbepoetin alfa | 10.00 | 11.70 | |||

| MIYABI ND-M[3] | Previously on ESA | Molidustat | 11.31 | 11.67 | Non-inferior to darbepoetin alfa |

| Darbepoetin alfa | 11.27 | 11.53 | |||

| DIALOGUE Extension[11] | Not on dialysis | Molidustat | 11.28 | 11.10 | Effective long-term management |

| Darbepoetin | 11.08 | 10.98 |

Table 2: Safety Profile of Molidustat (Adverse Events)

| Study | Patient Population | Molidustat Group (% with at least one TEAE) | Comparator Group (% with at least one TEAE) | Notes |

| MIYABI ND-C[1][2] | ESA-Naive | 93.9% | 93.7% (Darbepoetin alfa) | Most TEAEs were mild to moderate. |

| MIYABI ND-M[3] | Previously on ESA | 92.7% | 96.3% (Darbepoetin alfa) | No new safety signals observed. |

| DIALOGUE Extension[11] | Not on dialysis | 85.6% | 85.7% (Darbepoetin) | Similar proportions of patients reported at least one AE. |

| DIALOGUE Extension[11] | On dialysis | 91.2% | 93.3% (Epoetin) | Molidustat was well-tolerated for up to 36 months. |

TEAE: Treatment-Emergent Adverse Event

Experimental Protocols

The characterization of HIF-PH inhibitors like molidustat involves a series of in vitro and in vivo experiments.

1. Enzyme Inhibition Assay (In Vitro):

-

Objective: To determine the inhibitory activity of molidustat against HIF-PH enzymes.

-

Methodology:

-

Recombinant human HIF-PH isoenzymes (PHD1, PHD2, PHD3) are used.

-

A synthetic peptide substrate corresponding to the hydroxylation site of HIF-α is incubated with the enzyme, molidustat at varying concentrations, and co-factors (e.g., Fe(II), ascorbate, 2-oxoglutarate).

-

The reaction is allowed to proceed for a defined period.

-

The extent of peptide hydroxylation is measured, often using mass spectrometry or fluorescence-based detection methods.

-

IC50 values are calculated to quantify the inhibitory potency of molidustat.

-

2. Cell-Based HIF Stabilization Assay (In Vitro):

-

Objective: To assess the ability of molidustat to stabilize HIF-α in a cellular context.

-

Methodology:

-

A suitable human cell line (e.g., HeLa, Hep3B) is cultured.[9]

-

Cells are treated with a range of molidustat concentrations.

-

After incubation, cell lysates are prepared.

-

The levels of HIF-1α or HIF-2α are quantified using techniques such as Western blotting or ELISA.

-

The expression of HIF target genes (e.g., EPO, VEGF) can also be measured using RT-qPCR.[9]

-

3. In Vivo Models of Anemia:

-

Objective: To evaluate the erythropoietic efficacy of molidustat in animal models.

-

Methodology:

-

Animal models of renal anemia are often created through subtotal nephrectomy in rodents.[12]

-

Molidustat is administered orally at different doses.

-

Blood samples are collected at regular intervals to measure hemoglobin, hematocrit, and EPO levels.[9][13]

-

The effect of molidustat on blood pressure and other physiological parameters is also monitored.[12]

-

Visualizations

Below are diagrams illustrating the signaling pathway of Molidustat and a typical experimental workflow.

Caption: Molidustat's mechanism of action.

Caption: Drug development workflow for Molidustat.

References

- 1. karger.com [karger.com]

- 2. Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molidustat for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 10. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of molidustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, on sodium dynamics in hypertensive subtotally nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of molidustat, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]

The Midesteine Binding Site on Human Neutrophil Elastase: A Technical Guide

Executive Summary

Human Neutrophil Elastase (HNE) is a critical serine protease involved in the innate immune response and a key therapeutic target in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD). Midesteine, the active metabolite of the mucolytic drug Erdosteine (B22857), has been identified as an inhibitor of HNE. However, publicly available structural data elucidating its direct binding site on the enzyme is scarce. The primary documented mechanism for Midesteine (also known as Metabolite I) is the inhibition of HNE release from activated neutrophils, rather than direct competitive binding at the active site.

This technical guide provides a comprehensive overview of the HNE active site and binding pockets, using data from well-characterized inhibitors to create a framework for understanding potential interactions. It summarizes the known quantitative data for Midesteine's effect on HNE release, details relevant experimental protocols for inhibitor characterization, and visualizes key cellular pathways involving HNE. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural basis of HNE inhibition and the specific context of Midesteine as a therapeutic agent.

Human Neutrophil Elastase (HNE): Structure and Function

Human Neutrophil Elastase is a 218-amino acid glycoprotein (B1211001) belonging to the chymotrypsin (B1334515) family of serine proteases.[1] Stored in the azurophilic granules of neutrophils, it is released upon inflammation to degrade a wide array of extracellular matrix proteins, including elastin, collagen, and fibronectin.[2] The catalytic activity of HNE is mediated by a classic catalytic triad (B1167595) of amino acids within its active site: Histidine-57 (His57), Aspartate-102 (Asp102), and Serine-195 (Ser195) .[3] The reaction proceeds via a proton transfer between these residues, which increases the nucleophilicity of Ser195, leading to peptide bond cleavage in the substrate.[3]

The substrate specificity of HNE is primarily directed towards small, aliphatic amino acid residues, particularly Valine and Alanine, at the P1 position of the substrate.[4] This specificity is dictated by the architecture of the S1 binding pocket, which is constricted by the residues Val190, Val216, and Asp226, creating a preference for medium-sized hydrophobic side chains.[5]

The HNE Active Site and Inhibitor Binding Modes

While specific structural data for a Midesteine-HNE complex is unavailable, analysis of other inhibitors provides a detailed map of the enzyme's binding sites. Inhibitors can interact with HNE through covalent or non-covalent mechanisms, targeting the catalytic triad and adjacent substrate-binding pockets (subsites).

-

Covalent Inhibition: Many potent inhibitors form a covalent bond with the catalytic Ser195 residue. For example, peptide chloromethyl ketones, such as methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone (MSACK), form a cross-link between His57 and Ser195, irreversibly inactivating the enzyme.[6]

-

Non-Covalent Inhibition: Small molecule and peptide inhibitors can also bind non-covalently within the active site cleft. These interactions are governed by hydrogen bonds, van der Waals forces, and electrostatic interactions with residues lining the S1, S2, S3, and S4 subsites. The crystal structure of HNE with a dihydropyrimidone inhibitor, for instance, shows the inhibitor occupying the active site without forming a covalent bond.[7]

The interaction between HNE and its endogenous inhibitor, alpha-1-antitrypsin (AAT), involves not only the active site but also an "exosite". Molecular dynamics simulations have identified an electrostatic interaction between a positively charged loop on HNE (containing Arg147) and an acidic region on AAT, which helps to correctly orient the molecules for rapid inhibition.[8]

Midesteine (Metabolite I of Erdosteine): An HNE-Targeting Agent

Midesteine is the active metabolite of Erdosteine, a mucolytic drug. It is also referred to as Metabolite I (Met I) in the literature and is characterized by a free sulfhydryl (SH) group.[9] While drug databases classify Midesteine as a direct ELA2 (leukocyte elastase) inhibitor, the primary published research focuses on its ability to prevent the release of HNE from stimulated neutrophils.[10]

One key study demonstrated that Met I significantly inhibits the release (exocytosis) of elastase from human neutrophils stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP).[9] This action reduces the extracellular concentration of HNE, thereby mitigating its damaging proteolytic effects. This mechanism suggests an anti-inflammatory effect upstream of direct enzyme inhibition.

Quantitative Data for Midesteine (Metabolite I)

The inhibitory effect of Midesteine (Met I) on HNE release is concentration-dependent. The following table summarizes the findings from studies on fMLP-stimulated neutrophils.

| Compound | Assay Type | Stimulant | Concentration Range | Observation |

| Midesteine (Met I) | HNE Release from Neutrophils | fMLP | 1.25 - 20 µg/ml | Significant inhibition of elastase release from 2.5 to 20 µg/ml.[9] |

Quantitative Comparison of HNE Inhibitors

To provide a broader context for HNE inhibition, the following table presents kinetic data for various classes of inhibitors. These values are derived from direct enzymatic assays, in contrast to the cell-based release assay used for Midesteine.

| Inhibitor | Class | Inhibition Constant (Ki) | IC50 | Reference |

| Sivelestat | Small Molecule (Non-peptide) | - | 40 nM | [3] (Mentioned) |

| Eglin C | Peptide | 1.3 ± 0.2 x 10⁻¹¹ M | 0.02 µM (intracellular) | |

| AZD9668 | Small Molecule | - | - | (Mentioned) |

| BAY 85-8501 | Small Molecule | - | - | (Mentioned) |

| MSACK | Peptide Chloromethyl Ketone | - | - | Covalent Inhibitor[6] |

Key Experimental Protocols

Characterizing HNE inhibitors requires both enzymatic and cell-based assays to determine direct inhibition and effects on cellular processes.

Protocol: Enzymatic Inhibition Assay (Fluorometric)

This protocol assesses a compound's ability to directly inhibit the catalytic activity of purified HNE.

-

Reagent Preparation :

-

Assay Buffer : 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

-

Enzyme : Purified human neutrophil elastase (hNE).

-

Substrate : Fluorogenic peptide substrate, e.g., MeOSuc-Ala-Ala-Pro-Val-AMC.

-

Test Compound : Serial dilutions of the inhibitor (e.g., Midesteine).

-

Control Inhibitor : A known HNE inhibitor like Sivelestat.

-

-

Assay Procedure :

-

In a 96-well black microplate, add a defined amount of hNE to each well.

-

Add the diluted test compounds and controls to their respective wells. Include a vehicle-only control.

-

Pre-incubate the enzyme and inhibitors for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., λex = 360 nm, λem = 460 nm).

-

-

Data Analysis :

-

Calculate the initial reaction velocity (V₀) for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Protocol: Cell-Based HNE Release Assay

This protocol, relevant to the documented action of Midesteine, measures a compound's ability to inhibit HNE release from activated neutrophils.

-

Cell Preparation :

-

Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Histopaque®).

-

Resuspend the isolated neutrophils in a suitable culture medium (e.g., RPMI-1640) at a concentration of 1-2 x 10⁶ cells/ml.

-

-

Assay Procedure :

-

Aliquot the neutrophil suspension into a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., Midesteine, 1.25-20 µg/ml) for 30 minutes at 37°C.

-

Stimulate the neutrophils with an activating agent like fMLP (e.g., 1 µM) to induce degranulation. Include an unstimulated control.

-

Incubate for an additional 15-30 minutes.

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant, which contains the released elastase, to a new 96-well plate.

-

-

Activity Measurement :

-

Measure the elastase activity in the supernatant using the fluorometric enzymatic assay described above (Protocol 5.1) by adding the fluorogenic substrate.

-

-

Data Analysis :

-

Calculate the percentage of inhibition of HNE release for each inhibitor concentration relative to the stimulated control without inhibitor.

-

Determine the IC50 value for the inhibition of release.

-

HNE in Cellular Signaling Pathways and Workflows

HNE is not just a degradative enzyme; it is also an active participant in complex signaling cascades, most notably the formation of Neutrophil Extracellular Traps (NETs).

HNE Inhibitor Evaluation Workflow

The process of identifying and characterizing a novel HNE inhibitor typically follows a multi-stage approach, from initial in vitro screening to in vivo validation.

Caption: A typical workflow for the evaluation of novel HNE inhibitors.

Signaling Pathway: HNE in NET Formation

Upon activation by stimuli such as pathogens or phorbol (B1677699) myristate acetate (B1210297) (PMA), neutrophils can undergo a form of cell death called NETosis. HNE plays an indispensable role in this process.

Caption: Role of HNE in Neutrophil Extracellular Trap (NET) formation.

Conclusion

The binding site of human neutrophil elastase presents a well-validated target for therapeutic intervention in inflammatory diseases. While the precise molecular interactions of Midesteine with the HNE active site remain to be elucidated by structural biology studies, its documented ability to inhibit elastase release from neutrophils provides a clear mechanism for its anti-inflammatory effects. A comprehensive understanding of the HNE binding pockets, derived from studies of other inhibitors, is essential for the design and optimization of new therapeutic agents. Future research should aim to resolve the structure of the HNE-Midesteine complex to clarify its mechanism of action and to perform head-to-head comparisons of its efficacy in both enzymatic and cell-based assays against other known inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Peptide Human Neutrophil Elastase Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 3. Mechanisms of action of emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Midesteine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Midesteine - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 10. Effect of metabolite I of erdosteine on the release of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

Midesteine: A Technical Guide to Solubility and Stability for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and generalized protocols for assessing the solubility and stability of Midesteine (also known as MR-889). As of the last update, specific, publicly available quantitative data on the physicochemical properties, solubility, and stability of Midesteine is limited. The experimental protocols detailed herein are intended as templates and should be adapted and validated by the end-user for their specific laboratory conditions and analytical instrumentation.

Introduction

This guide outlines recommended experimental approaches for determining the solubility and stability profile of Midesteine, based on general principles and methodologies applied to similar small molecules.

Physicochemical Properties (Template)

A comprehensive understanding of a compound's fundamental physicochemical properties is the first step in its laboratory evaluation. The following table should be populated with experimentally determined data for Midesteine.

| Property | Experimental Value | Analytical Method Reference |

| Molecular Formula | C₁₅H₉N₃O₂ | |

| Molecular Weight | 263.25 g/mol | |

| Melting Point (°C) | Data not available | e.g., Differential Scanning Calorimetry (DSC) |

| pKa | Data not available | e.g., Potentiometric titration, UV-spectrophotometry |

| LogP (Octanol/Water) | Data not available | e.g., Shake-flask method, HPLC |

Solubility Profile

The solubility of Midesteine should be determined in a range of aqueous and organic solvents relevant to laboratory and potential formulation use.

Experimental Protocol for Solubility Determination

A general protocol for determining the equilibrium solubility of Midesteine is as follows:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Midesteine to a series of vials, each containing a known volume of the desired solvent (see Table 2 for suggestions).

-

Ensure a solid excess of the compound remains undissolved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Processing:

-

Allow the suspensions to settle.

-

Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid transferring any solid particles. Centrifugation or filtration (using a filter compatible with the solvent and compound) is recommended.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., RP-HPLC with UV detection).

-

Determine the concentration of Midesteine in the diluted sample.

-

-

Calculation:

-

Calculate the solubility in the original solvent, accounting for the dilution factor. Express the results in mg/mL and/or molarity.

-

Solubility Data (Template)

The following table should be used to record experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Deionized Water | 25 | Data not available | Data not available |

| Phosphate Buffered Saline (PBS), pH 7.4 | 37 | Data not available | Data not available |

| 0.1 N HCl (pH ~1) | 25 | Data not available | Data not available |

| 0.1 M Phosphate Buffer, pH 3.0 | 25 | Data not available | Data not available |

| 0.1 M Phosphate Buffer, pH 9.0 | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Acetonitrile (B52724) | 25 | Data not available | Data not available |

Visualizing the Solubility Workflow

Caption: Workflow for determining the equilibrium solubility of Midesteine.

Stability Profile

Assessing the chemical stability of Midesteine is crucial for defining appropriate storage and handling conditions. This involves both forced degradation (stress testing) and long-term stability studies.

Experimental Protocol for Stability Assessment

4.1.1 Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule. A study on N-benzoylindazoles, a related class of compounds, monitored hydrolysis by observing changes in absorbance spectra, which suggests a potential degradation pathway for Midesteine.

-

Prepare Stock Solution: Prepare a stock solution of Midesteine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~50 µg/mL. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-